molecular formula C9H11BrClNO2S B1346412 3-Bromo-N-(3-chloropropyl)benzenesulfonamide CAS No. 929000-46-4

3-Bromo-N-(3-chloropropyl)benzenesulfonamide

Cat. No.: B1346412
CAS No.: 929000-46-4
M. Wt: 312.61 g/mol
InChI Key: INZZPTJKKBQFPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with 3-chloropropylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(3-chloropropyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include azido or cyano derivatives.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include amines.

Scientific Research Applications

3-Bromo-N-(3-chloropropyl)benzenesulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biochemical pathways in bacteria, contributing to its antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N-(3-chloropropyl)benzenesulfonamide is unique due to its specific combination of bromine and chlorine atoms, which can influence its reactivity and biological activity. This makes it a valuable compound for research in various fields, including organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-bromo-N-(3-chloropropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClNO2S/c10-8-3-1-4-9(7-8)15(13,14)12-6-2-5-11/h1,3-4,7,12H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZZPTJKKBQFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)NCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650320
Record name 3-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-46-4
Record name 3-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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